

Moxalactam Sodium Salt: A Technical Guide to its Spectrum of Activity

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Compound of Interest

Compound Name: Moxalactam sodium salt

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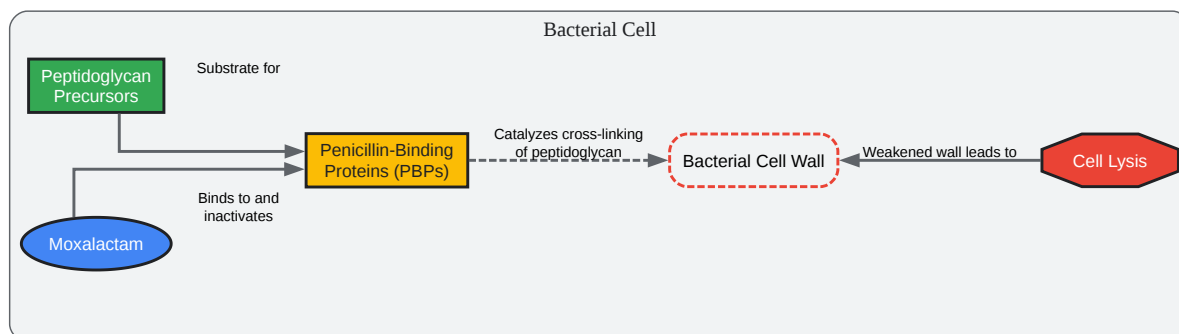
For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa- β -lactam antibiotic, exhibits a broad spectrum of activity against a variety of clinically significant bacteria.^{[1][2][3][4]} This technical guide provides an in-depth overview of its antimicrobial properties, mechanism of action, and the methodologies used to determine its efficacy. Moxalactam has demonstrated potent activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a subject of interest in antibacterial research and development.^{[1][2][3][4]} Its stability in the presence of β -lactamases further enhances its effectiveness against resistant strains.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Moxalactam is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.



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Figure 1: Mechanism of action of Moxalactam.

In Vitro Spectrum of Activity

The in vitro activity of Moxalactam has been evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Negative Bacteria

Moxalactam demonstrates potent activity against many clinically important Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	-	0.125[5]
Klebsiella pneumoniae	-	0.125[5]
Proteus mirabilis	-	0.125[5]
Morganella morganii	-	0.125[5]
Proteus rettgeri	-	8[5]
Pseudomonas aeruginosa	-	8[5]
Salmonella spp.	-	<0.063[5]
Haemophilus influenzae	-	0.03 - 0.12

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

Gram-Positive Bacteria

The activity of Moxalactam against Gram-positive cocci is generally considered to be more moderate compared to its activity against Gram-negative bacilli.

Organism	MIC (µg/mL)
Staphylococcus aureus	≤8[5]
Streptococcus pneumoniae	≤8[5]

Anaerobic Bacteria

Moxalactam exhibits good activity against many anaerobic bacteria, including Bacteroides fragilis.

Organism	Median MIC (µg/mL)
Clostridium difficile	32[6]

Experimental Protocols for Susceptibility Testing

The determination of Moxalactam's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods such as agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

- **Preparation of Antimicrobial Stock Solution:** A stock solution of **Moxalactam sodium salt** is prepared in a suitable solvent at a high concentration.
- **Preparation of Agar Plates:** Molten and cooled Mueller-Hinton agar is supplemented with serial twofold dilutions of the Moxalactam stock solution to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
- **Inoculation:** The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator. A growth control plate (containing no antibiotic) is also inoculated.
- **Incubation:** The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

- **Reading and Interpretation:** The MIC is determined as the lowest concentration of Moxalactam that completely inhibits the visible growth of the organism.

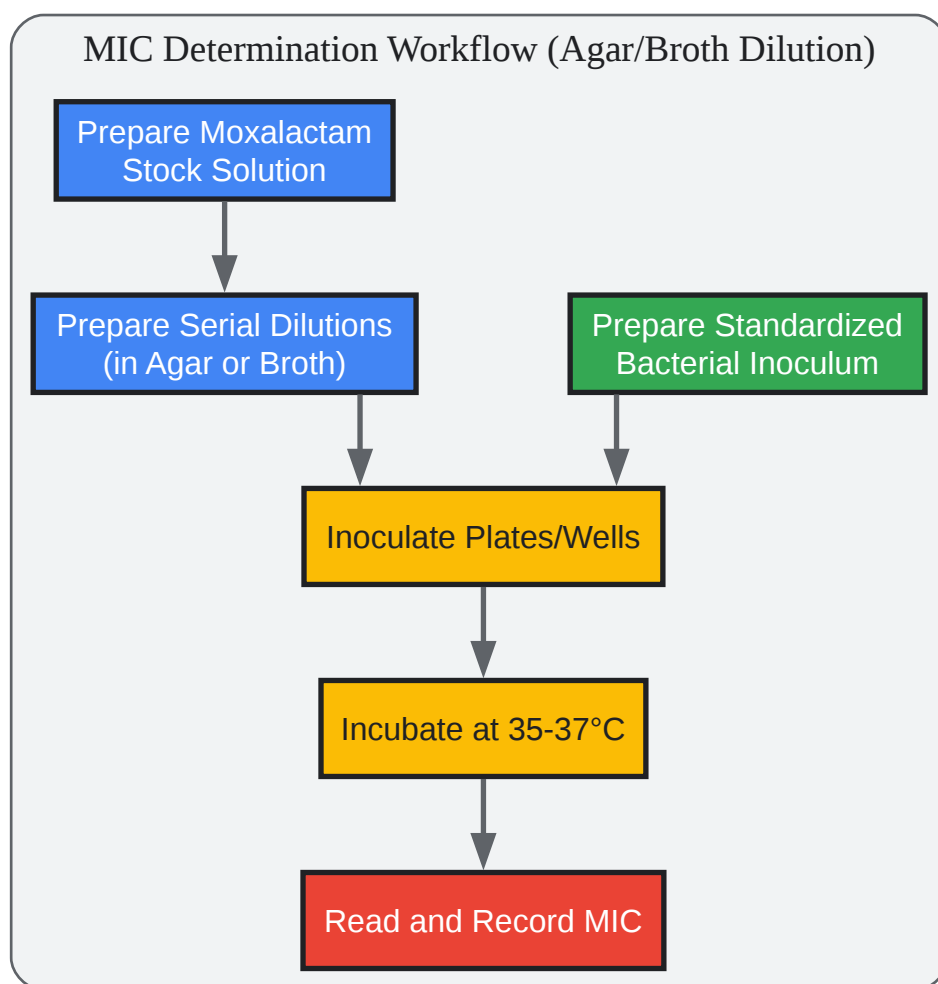
Broth Microdilution Method

The broth microdilution method is another widely used technique for quantitative antimicrobial susceptibility testing.

Principle: This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.

Detailed Methodology:

- **Preparation of Antimicrobial Dilutions:** Serial twofold dilutions of Moxalactam are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **Reading and Interpretation:** The MIC is determined as the lowest concentration of Moxalactam at which there is no visible growth (turbidity) in the well.



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Figure 2: Generalized workflow for MIC determination.

Conclusion

Moxalactam sodium salt possesses a broad spectrum of antibacterial activity, with notable potency against Gram-negative pathogens and anaerobic bacteria. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is characteristic of β -lactam antibiotics. The stability of Moxalactam in the presence of β -lactamases contributes to its efficacy against otherwise resistant organisms. The standardized methodologies of agar and broth dilution are crucial for the accurate determination of its in vitro potency, providing essential data for research and clinical applications. Continued investigation into the activity of Moxalactam and similar compounds is vital in the ongoing effort to combat bacterial resistance.

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